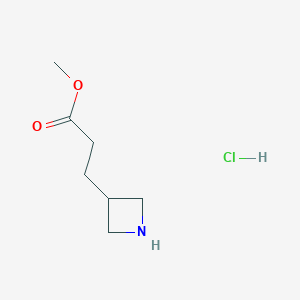

METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Chemistry

Four-membered nitrogen heterocycles, such as azetidines and their β-lactam counterparts, represent a crucial class of compounds in modern organic chemistry. nih.gov Their importance stems from a unique combination of stability and reactivity, largely dictated by the inherent ring strain of the four-membered system. rsc.org The ring strain of azetidine (B1206935) is approximately 25.4 kcal/mol, positioning it between the less stable, highly reactive three-membered aziridines (27.7 kcal/mol) and the more stable, unreactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org

This intermediate level of strain makes azetidines stable enough for handling and isolation while also rendering them susceptible to unique, strain-releasing reactions under specific conditions. rsc.orgrsc.org This reactivity profile allows them to serve as versatile building blocks and reactive intermediates for the synthesis of more complex nitrogen-containing molecules. ub.bwnumberanalytics.com Their distinct chemical properties and reactivity make them valuable substrates for creating biologically active compounds through functionalization at various positions on the ring. nih.gov

Table 1: Comparative Ring Strain of Saturated Heterocycles

| Heterocycle | Ring Size | Heteroatom | Ring Strain (kcal/mol) |

|---|---|---|---|

| Aziridine (B145994) | 3 | Nitrogen | 27.7 |

| Azetidine | 4 | Nitrogen | 25.4 |

| Pyrrolidine (B122466) | 5 | Nitrogen | 5.4 |

| Oxetane | 4 | Oxygen | 24.7 |

| Thietane | 4 | Sulfur | 19.6 |

The Azetidine Scaffold as a Privileged Motif in Bioactive Molecules and Synthetic Targets

The azetidine ring is increasingly recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. rsc.org Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, potentially leading to higher binding affinity and selectivity for biological targets. nih.govenamine.net The presence of the nitrogen atom also allows for the introduction of a basic center and provides a vector for further chemical modification. nih.gov

Consequently, the azetidine motif is found in numerous natural products and pharmacologically important synthetic compounds. ub.bw Its incorporation into drug candidates has been shown to improve potency and pharmacokinetic properties compared to related, larger heterocycles. nih.gov The growing popularity of this scaffold in drug discovery has spurred the development of new synthetic methodologies to access a diverse range of functionalized azetidine building blocks. chemrxiv.org

Table 2: Examples of Marketed Drugs Containing the Azetidine Scaffold

| Drug Name | Therapeutic Class | Function |

|---|---|---|

| Azelnidipine | Calcium Channel Blocker | Antihypertensive enamine.net |

| Cobimetinib | MEK Inhibitor | Anticancer rsc.org |

| Ximelagatran | Thrombin Inhibitor | Anticoagulant rsc.org |

Structural Context of METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL within Azetidine and Propanoate Ester Chemistry

METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL is a specific chemical entity that combines the key features of the azetidine core with a propanoate ester side chain. The structure consists of a central four-membered azetidine ring. This ring is substituted at the 3-position with a three-carbon chain that terminates in a methyl ester group (a methyl propanoate). The "HCL" designation indicates that the compound is supplied as a hydrochloride salt, with the nitrogen atom of the azetidine ring being protonated and associated with a chloride counter-ion.

This particular arrangement makes the compound a bifunctional building block. The azetidine nitrogen can participate in nucleophilic reactions or be further functionalized, while the methyl ester provides a handle for various chemical transformations, such as hydrolysis to a carboxylic acid or amidation.

Table 3: Chemical Properties of METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL

| Property | Value |

|---|---|

| CAS Number | 2416237-50-6 |

| Molecular Formula | C₇H₁₄ClNO₂ |

| Molar Mass | 179.64 g/mol |

Inherent Synthetic Challenges Associated with Azetidine Ring Systems

Despite their utility, the synthesis of azetidines presents significant challenges, primarily due to the ring strain inherent in the four-membered system. ub.bwnih.gov This strain makes the ring formation via cyclization reactions thermodynamically less favorable compared to the formation of five- or six-membered rings. researchgate.net Consequently, methods for preparing azetidines have historically been underdeveloped compared to those for other saturated nitrogen heterocycles. researchgate.netresearchgate.net

Key synthetic difficulties include:

Intramolecular Cyclization: The formation of the azetidine ring through intramolecular nucleophilic substitution often competes with side reactions like elimination or intermolecular polymerization. researchgate.net

Ring Strain: The high ring strain not only makes the ring difficult to form but also renders it susceptible to undesired ring-opening reactions under various conditions, including acidic or Lewis acidic environments. ub.bwnih.govrsc.org

Precursor Availability: Access to suitably functionalized open-chain precursors for cyclization can be complex. rsc.org

To overcome these hurdles, organic chemists have developed specialized strategies, including photochemical [2+2] cycloadditions, ring expansions of aziridines, ring contractions of pyrrolidines, and palladium-catalyzed intramolecular C-H amination reactions. rsc.orgub.bwrsc.org These advanced methods have expanded the accessibility of diversely functionalized azetidines for applications in medicinal chemistry and organic synthesis. rsc.orgnih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 3-(azetidin-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-10-7(9)3-2-6-4-8-5-6;/h6,8H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXVGLQNMJTESA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1CNC1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2416237-50-6 | |

| Record name | methyl 3-(azetidin-3-yl)propanoate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Characterization and Spectroscopic Analysis of Methyl 3 Azetidin 3 Yl Propanoate Hcl and Azetidine Derivatives

Vibrational Spectroscopic Techniques (Infrared and Raman Spectroscopy)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of a compound by examining the vibrations of its chemical bonds. Each bond vibrates at a characteristic frequency, and these frequencies are sensitive to the molecular environment.

In the analysis of METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL, IR and Raman spectra would reveal key vibrational modes associated with both the azetidine (B1206935) ring and the methyl propanoate side chain.

Azetidine Ring Vibrations: The four-membered azetidine ring exhibits several characteristic vibrations. High-resolution infrared studies on azetidine have identified fundamental modes such as the ring-puckering vibration, which occurs at a very low frequency, typically around 207 cm⁻¹. researchgate.net Other key modes include the β-CH₂ rock (approximately 737 cm⁻¹) and ring deformation (approximately 648 cm⁻¹). researchgate.net The N-H bond in the protonated amine hydrochloride would present a broad stretching absorption in the range of 2400-3200 cm⁻¹.

Methyl Propanoate Vibrations: The ester functional group provides strong and easily identifiable signals. A very intense peak for the carbonyl (C=O) stretching vibration is expected in the 1735-1750 cm⁻¹ region. docbrown.info Additionally, characteristic C-O stretching vibrations are anticipated between 1170 and 1200 cm⁻¹. docbrown.info The C-H stretching vibrations from the methyl and methylene (B1212753) groups typically appear in the 2860-2975 cm⁻¹ range. researchgate.net

The combination of these techniques provides a molecular fingerprint, where the presence of these characteristic bands confirms the integrity of the different parts of the molecule. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data, especially for the C-C backbone vibrations of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N⁺-H (Azetidinium) | Stretching | 2400 - 3200 (broad) | IR |

| C-H (Alkyl) | Stretching | 2860 - 2975 | IR, Raman |

| C=O (Ester) | Stretching | 1735 - 1750 (strong) | IR |

| C-O (Ester) | Stretching | 1170 - 1200 | IR |

| Azetidine Ring | β-CH₂ Rock | ~737 | IR, Raman |

| Azetidine Ring | Deformation | ~648 | IR, Raman |

| Azetidine Ring | Puckering | ~207 | Far-IR, Raman |

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F NMR) for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the elucidation of the covalent framework of an organic molecule. By probing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, ¹⁵N), it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL, a complete NMR analysis would involve ¹H and ¹³C spectra, and potentially ¹⁵N NMR to probe the nitrogen environment.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for each non-equivalent proton in the molecule.

Azetidine Protons: The protons on the azetidine ring are expected to appear as complex multiplets due to spin-spin coupling. The protons on the carbons adjacent to the nitrogen (C2 and C4) would be shifted downfield (typically δ 3.5-4.5 ppm) due to the electron-withdrawing effect of the nitrogen. The proton at the substitution point (C3) would also show a characteristic chemical shift.

Propanoate Protons: The methyl group of the ester (O-CH₃) would appear as a sharp singlet, typically around δ 3.6-3.7 ppm. youtube.com The methylene groups of the propanoate chain (-CH₂CH₂CO-) would present as triplets, with the one closer to the ester carbonyl appearing further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom.

Azetidine Carbons: The carbons of the azetidine ring would resonate in the aliphatic region, with those bonded to the nitrogen (C2 and C4) appearing around δ 45-60 ppm.

Propanoate Carbons: The most downfield signal would be the ester carbonyl carbon (C=O), expected around δ 174 ppm. vaia.com The methoxy (B1213986) carbon (O-CH₃) would be found near δ 51 ppm, while the methylene carbons of the chain would appear further upfield. vaia.com

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to unambiguously assign all proton and carbon signals by revealing their respective connectivities.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Azetidine CH₂ (C2, C4) | 3.5 - 4.5 | Multiplet |

| Azetidine CH (C3) | 2.5 - 3.5 | Multiplet |

| Propanoate -CH₂- (adjacent to azetidine) | 1.8 - 2.2 | Multiplet |

| Propanoate -CH₂- (adjacent to C=O) | 2.3 - 2.6 | Triplet |

| Ester -OCH₃ | 3.6 - 3.7 | Singlet |

| Azetidinium N⁺-H₂ | 9.0 - 10.0 (broad) | Singlet |

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Ester C=O | 172 - 175 |

| Ester -OCH₃ | 51 - 53 |

| Azetidine CH₂ (C2, C4) | 45 - 60 |

| Propanoate -CH₂- (adjacent to C=O) | 30 - 36 |

| Propanoate -CH₂- (adjacent to azetidine) | 25 - 30 |

| Azetidine CH (C3) | 30 - 40 |

Mass Spectrometric Approaches for Molecular Weight Determination and Fragmentation Analysis (e.g., HRMS, FAB-mass)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition of a molecule.

For METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL, HRMS would be used to confirm its molecular formula (C₇H₁₄ClNO₂). The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific data is unavailable, expected fragmentation pathways can be predicted based on the structure:

Alpha-Cleavage: A common fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would lead to the opening of the azetidine ring. libretexts.org

Loss of the Ester Group: Fragmentation of the propanoate side chain is also likely. This could involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da).

Ring Cleavage: The strained four-membered ring can undergo characteristic cleavage, leading to fragments corresponding to the loss of ethene (C₂H₄) or other small neutral molecules. Studies on the degradation of other azetidine-containing compounds have shown pathways involving the formation of an azetidinium ion, which can influence fragmentation. nih.gov

| m/z Value | Possible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 157 | [M]⁺ (Free Base) | Molecular Ion |

| 126 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 98 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 84 | [C₅H₁₀N]⁺ | Cleavage of the propanoate chain |

| 56 | [C₃H₆N]⁺ | Azetidine ring fragment |

X-ray Diffraction for Solid-State Structural Determination and Stereochemical Assignment

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the bond lengths, bond angles, and conformation of METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL in the solid state.

For this molecule, an XRD analysis would confirm:

The puckered conformation of the azetidine ring.

The precise bond lengths and angles of the entire molecule, revealing any strain-induced distortions.

The stereochemical relationship of the propanoate substituent relative to the ring.

The crystal packing arrangement and any intermolecular interactions, such as hydrogen bonding between the azetidinium proton (N⁺-H) and the chloride anion (Cl⁻) or the ester carbonyl group.

While a crystal structure for the specific title compound is not publicly available, numerous studies have utilized XRD to characterize other azetidine derivatives, confirming their structures and stereochemistry. nih.govnih.gov

Chromatographic and Other Separative Methods for Purity Assessment and Reaction Monitoring (e.g., TLC, LC/MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of a sample. For a polar, salt-like compound such as METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL, a polar stationary phase (like silica (B1680970) gel) would be used with a polar mobile phase, likely containing a small amount of a base (like triethylamine) to prevent streaking of the amine spot, or an acid if analyzing the free base.

Liquid Chromatography-Mass Spectrometry (LC/MS): LC/MS combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of mass spectrometry. This is the primary technique for assessing the purity of the final compound and for identifying any impurities or byproducts from the synthesis. nih.govnih.govresearchgate.net A reversed-phase HPLC method would likely be developed, and the mass spectrometer would confirm the mass of the parent compound and any related substances.

| Technique | Stationary Phase | Typical Mobile Phase | Application |

|---|---|---|---|

| TLC | Silica Gel | Dichloromethane/Methanol or Ethyl Acetate/Hexane with additive (e.g., Et₃N) | Reaction monitoring, Purity check |

| Flash Chromatography | Silica Gel | Gradient of Ethyl Acetate in Hexanes or Methanol in Dichloromethane | Purification of synthetic intermediates and final products |

| LC/MS (Reversed-Phase) | C18 | Gradient of Acetonitrile in Water (with formic acid or ammonium (B1175870) acetate) | Purity assessment, Impurity profiling, Reaction monitoring |

Computational and Theoretical Investigations of Azetidine Propanoate Chemistry

Quantum Chemical Methods (e.g., Density Functional Theory) for Electronic Structure and Thermodynamic Properties

Quantum chemical methods are fundamental to understanding the intrinsic properties of azetidine-containing molecules. Density Functional Theory (DFT) is a particularly powerful and widely used approach for investigating the electronic structure and thermodynamic parameters of such compounds. mdpi.comgsconlinepress.com

DFT calculations allow for the determination of key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides insights into the chemical reactivity and kinetic stability of the molecule. ekb.eg For azetidine (B1206935) derivatives, these calculations help rationalize their behavior in chemical reactions and their interactions with biological targets. researchgate.net

Thermodynamic properties are also accessible through quantum chemical computations. Researchers can calculate standard enthalpies of formation (HOFs), entropies, and Gibbs free energies for azetidine propanoates and related structures. researchgate.net These calculations are crucial for predicting the feasibility and spontaneity of reactions, understanding isomer stability, and modeling reaction equilibria. mdpi.comresearchgate.net For instance, the thermodynamic stability of different conformers of an azetidine derivative can be compared, providing a picture of the molecule's preferred spatial arrangement. mdpi.com

| Calculated Property | Significance in Azetidine Chemistry | Typical Computational Method |

| HOMO/LUMO Energies | Predicts reactivity, electron-donating/accepting ability. gsconlinepress.com | DFT (e.g., B3LYP) |

| HOMO-LUMO Gap | Indicates chemical stability and polarizability. ekb.eg | DFT (e.g., B3LYP) |

| Enthalpy of Formation | Determines the energetic feasibility of synthetic routes. researchgate.net | G3MP2, DFT |

| Gibbs Free Energy | Predicts reaction spontaneity and equilibrium positions. mdpi.com | DFT with frequency analysis |

| Zero-Point Energy | Foundational for accurate thermodynamic calculations. mdpi.com | DFT with frequency analysis |

Molecular Modeling and Simulation for Reaction Pathway Analysis and Mechanistic Elucidation

Molecular modeling plays a pivotal role in mapping the complex reaction pathways available to azetidine-containing compounds. The strained four-membered ring can undergo various transformations, most notably ring-opening reactions, and computational models are essential for understanding the underlying mechanisms. beilstein-journals.orgnih.govacs.org

By simulating potential reaction coordinates, chemists can identify transition states, calculate activation energy barriers, and predict the most likely reaction products. acs.orgacs.org For example, computational studies have been used to elucidate the mechanisms of photocatalyzed [2+2] cycloadditions to form azetidine rings. These models can predict which reactant pairs will be successful by calculating frontier orbital energies and transition state energies, thus replacing a trial-and-error laboratory approach with a predictive, guided one. acs.orgmit.eduthescience.dev

These simulations can also shed light on the stability of azetidines under different conditions. Studies have detailed acid-mediated intramolecular ring-opening decomposition pathways, where a pendant amide group nucleophilically attacks the strained ring. nih.govacs.org Computational analysis of such pathways helps in designing more stable analogues by modifying the structure to increase the energy barrier for decomposition. nih.gov This mechanistic insight is crucial for developing robust synthetic methodologies and for understanding potential metabolic fates of azetidine-containing drug candidates. rsc.org

Molecular Docking and Dynamics Simulations in Biochemical Research

In the realm of biochemical and pharmaceutical research, molecular docking and molecular dynamics (MD) simulations are indispensable tools for investigating how azetidine-containing ligands like METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL interact with biological macromolecules such as proteins and enzymes. researchgate.netresearchgate.net

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is used to screen virtual libraries of compounds and to hypothesize the binding mode of novel azetidine derivatives. For example, in-silico docking has been used to assess the potential of azetidin-2-one (B1220530) derivatives as inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. researchgate.net The results of these studies, often expressed as a binding affinity or fitness score, help prioritize compounds for synthesis and biological testing. researchgate.net

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor interaction. nih.gov Starting from a docked pose, MD simulations model the movement of every atom in the system over time, typically on the nanosecond to microsecond scale. nih.gov This allows researchers to assess the stability of the binding pose and analyze the intricate network of interactions (e.g., hydrogen bonds, hydrophobic contacts) that hold the complex together. researchgate.net Key metrics derived from MD simulations, such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), quantify the stability of the complex and the flexibility of different parts of the protein, respectively. researchgate.netnih.gov

| Simulation Technique | Primary Output | Application in Azetidine Research |

| Molecular Docking | Binding pose, affinity score. researchgate.net | Identifying potential biological targets; predicting binding modes. |

| Molecular Dynamics (MD) | Atomic trajectories over time. nih.gov | Assessing ligand-receptor complex stability; analyzing dynamic interactions. researchgate.net |

| RMSD Analysis | Plot of atomic deviation vs. time. nih.gov | Determining if the simulation has reached equilibrium and is stable. |

| RMSF Analysis | Plot of atomic fluctuation vs. residue. researchgate.net | Identifying flexible or rigid regions of a protein upon ligand binding. |

In Silico Approaches for Structure-Activity Relationship (SAR) Studies and Virtual Screening

In silico methods are critical for efficiently navigating the vast chemical space in the search for new bioactive compounds. Quantitative Structure-Activity Relationship (QSAR) studies and virtual screening are two prominent computational strategies used to design and identify potent azetidine derivatives. arabjchem.orgnih.gov

QSAR modeling aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net By calculating a range of molecular descriptors (e.g., thermodynamic, steric, electronic), researchers can build predictive models. researchgate.netresearchgate.net These models highlight the key structural features that are either beneficial or detrimental to the desired activity, thereby guiding the design of new, more potent analogues. ijrar.org For instance, QSAR studies on propionic acid derivatives have shown that topological parameters can govern antimicrobial activity. arabjchem.org

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those most likely to bind to a drug target. nih.gov This can be done using either ligand-based methods, which search for molecules similar to known active compounds, or structure-based methods, which use molecular docking to fit candidate molecules into the target's binding site. nih.gov These approaches allow researchers to screen millions of virtual compounds rapidly, reducing the time and cost associated with high-throughput screening in the lab. nih.gov The hits from a virtual screen are then prioritized for synthesis and in vitro testing.

Theoretical Analysis of Ring Strain Energy and Its Influence on Reactivity

A defining characteristic of the azetidine ring is its significant strain energy, which is a direct consequence of its four-membered cyclic structure. researchgate.net Theoretical analysis is essential for quantifying this strain and understanding its profound influence on the chemical reactivity of compounds like METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL. researchwithrutgers.comrsc.org

The ring-strain energy of azetidine is approximately 25.2 kcal/mol. researchgate.net This value is much higher than that of larger rings like pyrrolidine (B122466) (5.8 kcal/mol) but comparable to other strained rings like cyclobutane (B1203170) (26.4 kcal/mol). researchgate.net This inherent strain makes the azetidine ring susceptible to reactions that lead to its opening, as this relieves the strain and is thermodynamically favorable. rsc.orgnih.gov Computational methods, such as DFT, can be used to estimate this strain energy through calculations based on isodesmic reactions, where the number and type of bonds are conserved between reactants and products. researchgate.net

The strain energy is the driving force behind much of azetidine's unique chemistry. researchwithrutgers.com It facilitates a variety of ring-opening reactions that are not readily observed in less strained systems. beilstein-journals.orgnih.gov For example, the strain-release driven ring-opening of azabicyclo[1.1.0]butane is a key step in certain synthetic routes to functionalized azetidines. nih.gov Theoretical models help to rationalize why these reactions occur, predicting the kinetic and thermodynamic favorability of pathways that relieve the ring strain. nih.gov This understanding is crucial for harnessing the reactivity of the azetidine scaffold in synthetic organic chemistry. rsc.org

| Cyclic Amine | Ring Size | Approximate Ring Strain Energy (kcal/mol) |

| Aziridine (B145994) | 3 | 26.7 researchgate.net |

| Azetidine | 4 | 25.2 researchgate.net |

| Pyrrolidine | 5 | 5.8 researchgate.net |

| Piperidine (B6355638) | 6 | 0 researchgate.net |

Synthetic and Chemical Applications of Azetidine Propanoate Scaffolds

Utilization as Versatile Building blocks in Complex Molecule Synthesis

The azetidine (B1206935) propanoate scaffold is a cornerstone in the synthesis of complex molecules due to its conformational rigidity and the presence of multiple reaction sites. This allows for its incorporation into a wide array of larger, more intricate structures, imparting unique structural and physicochemical properties.

The conformationally constrained nature of the azetidine ring makes it an excellent surrogate for amino acids in peptide chains. rsc.org By replacing a standard amino acid with an azetidine-based unit derived from methyl 3-(azetidin-3-yl)propanoate, chemists can introduce rigid turns or kinks into a peptide backbone. This structural modification is a key strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but often exhibit enhanced stability against enzymatic degradation. researchgate.netnih.gov

The incorporation of these non-canonical amino acids can lead to peptides with improved binding affinity and selectivity for biological targets. acs.org For instance, azetidine-containing cyclic peptides have demonstrated improved cyclization efficiency and enhanced stability towards proteases compared to their all-amino acid counterparts. researchgate.netnih.gov Research has shown that azetidine-based amino acids can be successfully incorporated into small peptide chains, highlighting their utility in modifying peptide structure and function. acs.org

The azetidine propanoate framework serves as a versatile starting point for the synthesis of novel heterocyclic systems and for the generation of chemical libraries for drug discovery. The functional groups on the scaffold—the secondary amine and the ester—can be selectively modified to build a diverse collection of related compounds. This modular approach allows for the rapid exploration of chemical space around the core azetidine structure. chemrxiv.org

Synthetic strategies often involve the functionalization of the azetidine nitrogen or transformations of the propanoate side chain to append other cyclic or acyclic moieties. These methods enable the creation of libraries of stereochemically defined azetidines, which are valuable for screening against biological targets to identify new lead compounds with potential therapeutic applications. chemrxiv.org

The rigid, well-defined geometry of the azetidine ring is also exploited in the field of materials science, particularly in the synthesis of foldamers and polymers. researchgate.net Foldamers are oligomers that adopt specific, stable secondary structures, similar to the folding of proteins and nucleic acids. The introduction of azetidine-containing monomers into a polymer chain can direct its folding into predictable conformations, such as helices or sheets. mdpi.comrsc.org

The polymerization of azetidine derivatives, often initiated by ring-opening polymerization, can lead to the formation of unique polyamines with controlled architectures. rsc.orgresearchgate.net These polymers may possess interesting material properties and have potential applications in areas such as drug delivery, catalysis, and materials templating. The ability to create new functionalized azetidine derivatives expands the range of monomers available for creating these advanced materials. nih.gov

Azetidine Derivatives as Ligands and Chiral Auxiliaries in Asymmetric Catalysis

Chiral azetidine derivatives are highly effective as ligands and organocatalysts in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral molecule. birmingham.ac.ukresearchgate.net The rigid four-membered ring helps to create a well-defined and sterically hindered chiral environment around a metal center or catalytic site. This structural rigidity enhances enantioselectivity in a variety of chemical transformations. birmingham.ac.ukbham.ac.uk

Azetidine-derived ligands have been successfully employed in reactions such as:

Michael additions nih.gov

Henry (nitroaldol) reactions bham.ac.uk

Friedel-Crafts alkylations birmingham.ac.uk

For example, copper-azetidine complexes have been shown to be highly effective catalysts for the asymmetric Henry reaction, achieving excellent enantioselectivity. bham.ac.uk Similarly, azetidine-containing dinuclear zinc catalysts have been developed for asymmetric Michael additions, yielding products with high enantiomeric excess under mild conditions. nih.gov

Controlled Ring-Opening and Ring-Expansion Reactions for Structural Diversification

The inherent strain of the four-membered ring makes azetidines susceptible to controlled ring-opening and ring-expansion reactions. rsc.orgrsc.org This reactivity is a powerful tool for synthetic chemists, providing access to a wide range of structurally diverse acyclic amines or larger heterocyclic systems that would be difficult to synthesize otherwise. rsc.orgmagtech.com.cn

These transformations are typically triggered by nucleophiles, electrophiles, or photochemical methods and can be highly regioselective, depending on the substituents on the azetidine ring and the reaction conditions. magtech.com.cnresearchgate.netbeilstein-journals.org

Examples of Ring Transformation Products:

Ring-Opening: Leads to functionalized γ-amino acids and their derivatives.

Ring-Expansion: Can yield larger heterocycles such as pyrrolidines (5-membered rings), piperidines (6-membered rings), and azepanes (7-membered rings). rsc.org

This strain-release strategy allows the azetidine scaffold to serve as a latent form of other valuable structural motifs, significantly broadening its synthetic utility. nih.govbeilstein-journals.org

Functionalization and Derivatization Strategies for Azetidine-Containing Esters (e.g., Amide Formation)

Methyl 3-(azetidin-3-yl)propanoate possesses two primary sites for functionalization: the secondary amine on the ring and the methyl ester on the side chain. This dual reactivity allows for a wide range of derivatization strategies to build molecular complexity.

The secondary amine is nucleophilic and can readily undergo reactions such as:

N-Alkylation: Reaction with alkyl halides to introduce alkyl groups.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: Coupling with aryl halides, often under palladium catalysis.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

The methyl ester is an electrophilic site that can be transformed through various reactions, most notably:

Amide Formation: Reaction with primary or secondary amines to form the corresponding amides. This is one of the most common and important transformations for incorporating this scaffold into peptide-like structures or for attaching other molecular fragments.

Hydrolysis: Conversion of the ester to the corresponding carboxylic acid, which can then be used in further coupling reactions.

Reduction: Reduction of the ester to a primary alcohol, providing another point for functionalization.

These orthogonal functionalization strategies allow for the selective modification of the scaffold, enabling the synthesis of a vast number of derivatives from a single precursor.

Table 1: Representative Functionalization Reactions

| Starting Functional Group | Reagent/Reaction Type | Product Functional Group |

|---|---|---|

| Secondary Amine (N-H) | Acyl Chloride (R-COCl) | N-Acyl Azetidine (Amide) |

| Secondary Amine (N-H) | Alkyl Halide (R-X) | N-Alkyl Azetidine |

| Secondary Amine (N-H) | Sulfonyl Chloride (R-SO₂Cl) | N-Sulfonyl Azetidine |

| Methyl Ester (-COOCH₃) | Amine (R-NH₂) | Amide (-CONH-R) |

| Methyl Ester (-COOCH₃) | LiAlH₄ (Reduction) | Primary Alcohol (-CH₂OH) |

| Methyl Ester (-COOCH₃) | NaOH (Hydrolysis) | Carboxylic Acid (-COOH) |

Design of Azetidine-Substituted Fluorescent Probes and Chemical Tagsnih.gov

The core principle behind the utility of azetidine substitution lies in its ability to modulate the intramolecular charge transfer (ICT) states of fluorophores. In many conventional dyes, such as those based on rhodamine, rotation around the C–N bond of dialkylamino auxochromes provides a pathway for non-radiative decay, which diminishes the fluorescence quantum yield. By replacing these dialkylamino groups with a rigid azetidine ring, this rotational freedom is significantly reduced. This suppression of non-radiative decay pathways often results in a substantial increase in fluorescence brightness and quantum efficiency. nih.govyoutube.com

A key advantage of employing azetidine scaffolds is the potential for further functionalization at the 3-position of the ring. This position provides a convenient handle for introducing various substituents that can predictably tune the spectral properties of the fluorophore. The electronic nature of the substituent at the 3-position can influence the emission maxima, allowing for the rational design of probes with specific colors. nih.gov For instance, the introduction of electron-withdrawing groups can lead to a blue-shift in the emission spectrum, while electron-donating groups can cause a red-shift. This tunability is crucial for developing a palette of fluorescent probes for multiplex imaging applications.

The practical application of this design principle is exemplified by the development of the Janelia Fluor (JF) dyes. youtube.comgoogle.com These probes, which are based on azetidinyl-substituted rhodamine structures, exhibit superior brightness and photostability compared to traditional rhodamine dyes, making them highly valuable for advanced imaging techniques such as single-molecule imaging and super-resolution microscopy. google.com

The synthesis of azetidine-substituted fluorophores often involves the reaction of a fluorophore precursor, such as a fluorescein (B123965) ditriflate, with an appropriately substituted azetidine derivative. A notable example from patent literature describes the preparation of an azetidine-substituted rhodamine dye using methyl azetidine-3-carboxylate hydrochloride, a compound structurally similar to METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL. nih.gov This highlights the utility of such azetidine propanoate scaffolds as building blocks in the synthesis of advanced fluorescent probes.

The incorporation of azetidine-containing heterospirocycles has also been shown to be a general strategy for enhancing the performance of a wide range of donor-acceptor type fluorophores. This approach can lead to improvements not only in brightness and photostability but also in water solubility and cell permeability, which are critical parameters for probes used in live-cell imaging.

The following table summarizes the photophysical properties of representative azetidine-substituted fluorophores compared to their traditional N,N-dimethyl counterparts, illustrating the significant enhancements achieved through this design strategy.

| Fluorophore Scaffold | Substitution | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Key Advantages of Azetidine Substitution |

| Silicon Rhodamine (SiR) | N,N-dimethyl | ~645 | ~665 | ~0.40 | Increased brightness and photostability. youtube.com |

| Silicon Rhodamine (SiR) | Azetidinyl (JF646) | ~646 | ~664 | ~0.54 | Enhanced performance in live-cell imaging. youtube.com |

| Purine Analog | N,N-dimethyl | - | - | Low in aqueous solution | Significantly improved quantum efficiency. nih.gov |

| Purine Analog | Azetidinyl | - | - | High in aqueous solution | Tunable emission via 3-position substituents. nih.gov |

The data presented in this table is compiled from various research findings and is intended to be illustrative of the general trends observed with azetidine substitution.

Biochemical Research Probes and Mechanistic Insights from Azetidine Propanoates Non Clinical Research Focus

Azetidine-Containing Compounds as Probes for Enzyme Inhibition Studies

The rigid conformation of the azetidine (B1206935) ring makes it an excellent scaffold for designing enzyme inhibitors. By incorporating this motif, researchers can create molecules that mimic the transition state of a substrate or bind with high affinity to an enzyme's active site, thereby acting as potent and selective inhibitors. These compounds serve as powerful probes to elucidate enzyme mechanisms, validate drug targets, and study the physiological roles of specific enzymes.

One area of investigation involves their use as inhibitors of neurotransmitter transporters. For instance, various azetidine derivatives have been synthesized and evaluated as conformationally constrained analogs of gamma-aminobutyric acid (GABA) to probe the function of GABA transporters (GATs). nih.gov Studies have shown that azetidin-2-ylacetic acid derivatives, when functionalized with lipophilic moieties like 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl, exhibit significant inhibitory potency at the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov These findings help in mapping the structural requirements for GAT-1 inhibition.

Another example is the development of inhibitors for diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in triglyceride synthesis. In the quest to develop metabolically stable drug candidates, an azetidine-based inhibitor was synthesized. nih.gov While this compound showed lower intrinsic clearance compared to its piperidine-based predecessor, it underwent metabolic activation, providing insights into the enzymatic processing of such scaffolds. nih.gov This research highlights how azetidine derivatives can be used to probe the active sites and metabolic liabilities associated with key enzymes.

| Compound Class | Target Enzyme/Transporter | Key Findings |

| Azetidin-2-ylacetic acid derivs. | GAT-1 | Derivatives with a 4,4-bis(3-methyl-2-thienyl)butenyl moiety showed the highest potency, with an IC50 value of 2.01 µM, demonstrating the utility of the azetidine scaffold for probing GAT-1. nih.gov |

| Azetidine-3-carboxylic acid derivs. | GAT-3 | The β-alanine analog 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid was the most potent GAT-3 inhibitor in its class, with an IC50 value of 15.3 µM. nih.gov |

| Amide-based azetidine | DGAT2 | An azetidine-containing compound demonstrated lower intrinsic clearance than earlier piperidine (B6355638) versions but was susceptible to CYP-mediated ring scission, revealing a potential metabolic pathway. nih.gov |

Investigation of Antimycobacterial Mechanisms via Azetidine Derivatives (Preclinical Research)

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents with novel mechanisms of action. Azetidine derivatives have emerged as a promising class of compounds in this area. nih.govresearchgate.netacs.orgnih.gov

Preclinical research has identified a series of azetidine derivatives, termed BGAz, that exhibit potent bactericidal activity against both drug-sensitive and multidrug-resistant strains of M. tuberculosis. nih.gov These compounds typically show minimum inhibitory concentration (MIC99) values below 10 μM. researchgate.netacs.orgnih.gov A key finding from these studies is that the BGAz compounds appear to act via a novel mechanism that circumvents existing resistance pathways. nih.gov

Mechanistic studies, including target deconvolution and transcriptomic analysis, indicate that these azetidine derivatives inhibit the biosynthesis of the mycobacterial cell envelope. researchgate.net Specifically, they interfere with the late stages of mycolic acid biosynthesis, a critical component of the unique and protective outer membrane of mycobacteria. nih.govresearchgate.netacs.orgnih.gov The mode of action is distinct from that of existing cell wall inhibitors, suggesting a new target in the mycolic acid pathway. researchgate.netnih.gov Importantly, these compounds did not readily give rise to drug-resistant mutants in model organisms like Mycobacterium smegmatis and Mycobacterium bovis BCG, a highly encouraging feature for the development of new antitubercular therapies. acs.org

| Compound | M. smegmatis MIC99 (µM) | M. bovis BCG MIC99 (µM) | M. tuberculosis H37Rv MIC99 (µM) | M. tuberculosis (MDR Strain) MIC99 (µM) |

| BGAz-001 | 30.5 | 64.5 | - | - |

| BGAz-002 | 10.3 | 1.3 | 1.6 | 3.1 |

| BGAz-003 | 7.9 | 2.1 | 2.1 | 4.2 |

| BGAz-004 | 10.1 | 2.5 | 2.5 | 5.0 |

| BGAz-005 | 1.6 | 1.1 | 1.1 | 2.1 |

Data sourced from studies on BGAz derivatives against various mycobacterial strains. acs.org

Exploration of Antioxidant Properties and Related Biochemical Pathways

Azetidine-containing compounds have been investigated for their potential antioxidant properties. jmchemsci.comjmchemsci.comresearchgate.net Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the cell's ability to detoxify them, is implicated in numerous pathological conditions. Compounds that can scavenge free radicals or modulate biochemical pathways involved in oxidative stress are of significant research interest.

Studies on certain azetidin-2-one (B1220530) derivatives have demonstrated their capacity as antioxidants. jmchemsci.comjmchemsci.com A common method to evaluate this property is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. jmchemsci.comjmchemsci.com In this test, the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical is measured spectrophotometrically. Research has shown that synthesized azetidin-2-one derivatives can exhibit good radical scavenging activity, indicating their potential to act as antioxidants. jmchemsci.comjmchemsci.com While the precise biochemical pathways are not always fully elucidated in initial screenings, these findings suggest that the azetidine scaffold can be modified to interact with components of cellular redox systems. nih.gov The diverse biological activities reported for azetidines, including anti-inflammatory and anticancer effects, may, in some cases, be linked to their ability to mitigate oxidative stress. jmchemsci.comjmchemsci.comnih.gov

Studies on Metabolic Pathways Involving Ester Analogues

Understanding the metabolic fate of small molecules is a cornerstone of biochemical research and drug development. Studies on ester analogues, including those containing an azetidine ring, provide critical insights into their stability, biotransformation, and potential for generating active or inactive metabolites. The ester functional group is susceptible to hydrolysis by esterase enzymes, which are ubiquitous in the body. This can be a deliberate design feature for prodrugs or an important consideration for metabolic stability.

Research into azetidine-based DGAT2 inhibitors has shed light on the metabolic pathways affecting this heterocyclic ring. It was found that an azetidine-containing inhibitor underwent facile cytochrome P450 (CYP)-mediated α-carbon oxidation, which was followed by scission of the azetidine ring. nih.gov This process resulted in the formation of stable ketone and aldehyde metabolites. The reactive aldehyde intermediate could be trapped by nucleophiles like glutathione, indicating a potential bioactivation pathway. nih.gov

Such studies are crucial as they reveal how the strained azetidine ring is processed by metabolic enzyme systems. The inclusion of an ester moiety, as in METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL, introduces another potential site for metabolism via hydrolysis, which would yield the corresponding carboxylic acid. Investigating the interplay between ester hydrolysis and ring metabolism is essential for understanding the complete pharmacokinetic and pharmacodynamic profile of such compounds in a research context.

Azetidine Analogs in Probing Amino Acid Metabolism and Protein Integration (e.g., Proline Analogs)

Azetidine analogs of amino acids are powerful tools for probing the intricacies of amino acid metabolism and protein synthesis. The most well-studied example is L-azetidine-2-carboxylic acid (A2C), a naturally occurring non-proteinogenic amino acid that is a structural analog of proline. nih.govnih.govwikipedia.org The key difference is the four-membered ring of A2C versus the five-membered ring of proline. wikipedia.org

This structural mimicry allows A2C to be mistakenly recognized by prolyl-tRNA synthetase, the enzyme responsible for charging transfer RNA (tRNA) with proline. nih.govbiorxiv.org In most organisms, the proofreading mechanisms of this enzyme are insufficient to distinguish A2C from proline, leading to the mis-incorporation of A2C into newly synthesized proteins at positions designated for proline. nih.govnih.gov

The incorporation of the smaller, more rigid A2C ring alters the polypeptide backbone's geometry, disrupting protein secondary and tertiary structures. nih.gov This leads to protein misfolding and aggregation, inducing a condition known as proteotoxic stress. nih.govbiorxiv.org Researchers utilize A2C as a probe to deliberately induce this stress and study the cellular response pathways, such as the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. mdpi.com By observing which genes and pathways are activated or required for survival in the presence of A2C, scientists can identify key components of the cellular protein quality control machinery. nih.govresearchgate.net This makes A2C and similar azetidine analogs invaluable for dissecting the fundamental biological processes that maintain protein homeostasis. nih.govbiorxiv.org

Future Research Directions and Emerging Trends in Methyl 3 Azetidin 3 Yl Propanoate Hcl Research

Advancements in Stereocontrolled Synthesis and Access to Diverse Functionalities

The development of novel synthetic methods is crucial for accessing stereoisomers and functionalized analogs of METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL, which are essential for exploring structure-activity relationships. Future research will likely focus on sophisticated strategies that provide precise control over the three-dimensional arrangement of atoms.

One promising trend is the use of strain-release functionalization, which offers a modular approach to creating complex and stereopure azetidines that would be difficult to produce otherwise. chemrxiv.org Methods starting from highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs) allow for the parallel synthesis of diverse, optically active azetidines. chemrxiv.org Another area of advancement is the diastereoselective synthesis of substituted azetidines, for instance, through the reduction of C-3 functionalized azetidin-2-ones, which can provide specific stereoisomers. rsc.org

Furthermore, innovative ring-enlargement strategies, such as the thermal isomerization of aziridines, present a unique pathway for the selective synthesis of 3-substituted azetidines. rsc.org The ability to control these rearrangements thermodynamically opens up new opportunities for creating specific azetidine (B1206935) cores. rsc.org These advanced methods will enable the synthesis of libraries of METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL analogs with diverse functionalities and stereochemistries, facilitating deeper investigation into their biological potential.

| Strategy | Description | Potential Application for METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL |

| Strain-Release Functionalization | Utilizes highly strained precursors (e.g., 1-azabicyclobutanes) that undergo ring-opening reactions with various nucleophiles to form substituted azetidines. chemrxiv.org | Modular synthesis of a library of derivatives with diverse substituents at the C-3 position. |

| Diastereoselective Reduction | Reduction of a precursor molecule, such as an azetidin-2-one (B1220530) (a β-lactam), using specific reagents (e.g., NaBH4) to control the stereochemistry of the resulting azetidine. rsc.org | Creation of specific stereoisomers of the azetidine ring to study stereo-dependent biological activity. |

| Thermal Isomerization of Aziridines | A thermodynamically controlled rearrangement where a three-membered aziridine (B145994) ring expands into a more stable four-membered azetidine ring, often by heating in a suitable solvent. rsc.org | A novel synthetic route to access the core 3-substituted azetidine scaffold from different starting materials. |

| Chiral Auxiliaries | Employment of removable chiral groups, such as tert-butanesulfinamides, to direct the stereochemical outcome of reactions, leading to enantioenriched azetidine products. acs.org | Scalable production of specific enantiomers of the target compound for pharmacological evaluation. |

Integration of Advanced Computational and Experimental Approaches for Rational Design

The traditional trial-and-error process in chemical synthesis is increasingly being replaced by a more rational, predictive approach that integrates computational modeling with experimental validation. mit.edu This trend is particularly relevant for the synthesis of strained heterocycles like azetidines, where reaction pathways can be complex. mit.edubioquicknews.com

Future research on METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL will benefit from computational models that can predict the feasibility and outcome of synthetic reactions. mit.edu For example, in photocatalyzed reactions used to create azetidines, researchers have successfully used computational chemistry to calculate the frontier orbital energies of reactants. mit.edu These calculations can predict which pairs of molecules will react successfully, thereby guiding the experimental design and expanding the range of accessible substrates beyond what was previously thought possible. mit.edu This integrated workflow allows chemists to prescreen potential starting materials and reaction conditions, saving time and resources. mit.edu By applying these hybrid approaches, the synthesis of novel derivatives of METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL can be designed more efficiently, accelerating the discovery of compounds with optimized properties.

| Step | Computational Approach | Experimental Approach | Goal |

| 1. Feasibility Prediction | Calculate properties like frontier orbital energies of potential reactants (e.g., alkenes and oximes) to predict reactivity. mit.edu | Select a small subset of promising reactants based on computational screening. | To move beyond trial-and-error and focus experimental efforts on high-probability reactions. mit.edu |

| 2. Reaction Optimization | Model transition states and reaction energy barriers to understand the reaction mechanism and identify key factors for success. umich.edu | Perform the synthesis using the computationally-guided reactants and conditions. | To efficiently discover and optimize new synthetic routes for azetidine derivatives. |

| 3. Model Refinement | Use experimental results (e.g., product yields, side reactions) to refine the computational models. mit.edu | Analyze reaction outcomes and provide feedback data. | To create an iterative loop that improves the predictive accuracy of the models for future syntheses. |

| 4. Library Design | In silico screening of virtual libraries of starting materials to identify combinations that will produce desired azetidine scaffolds. mit.edu | Synthesize a targeted library of novel METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL analogs. | To rapidly generate diverse but rationally designed compound libraries for biological screening. |

Discovery of Novel Reactivity and Transformation Pathways for Azetidine Scaffolds

The inherent ring strain of the azetidine core in METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL is not a liability but a feature that enables unique chemical transformations. rsc.orgnih.gov Future research will continue to explore and harness this reactivity to convert the azetidine scaffold into other valuable structures.

A major area of focus is the regioselective ring-opening of azetidines. magtech.com.cn These reactions, often facilitated by converting the azetidine into a more reactive azetidinium ion, can be triggered by various nucleophiles. magtech.com.cnresearchgate.net The outcome is controlled by electronic and steric factors, allowing for the synthesis of highly functionalized linear amines that would be difficult to access otherwise. magtech.com.cn For instance, nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are attached to groups capable of stabilizing a transition state, such as aryl or carbonyl groups. magtech.com.cn

Emerging photochemical strategies also leverage the unique properties of the azetidine ring. beilstein-journals.org For example, a photochemical Norrish–Yang cyclization can be used to form an azetidinol (B8437883) intermediate, which can then undergo a subsequent ring-opening reaction upon the addition of ketones or boronic acids. beilstein-journals.org This "build and release" of molecular strain provides a novel pathway to other heterocyclic systems, such as dioxolanes. beilstein-journals.org Understanding these transformation pathways is critical, as intramolecular ring-opening can also be an unexpected decomposition pathway for certain N-substituted azetidines, particularly in acidic conditions. nih.gov

| Reaction Type | Description | Driving Force | Potential Application |

| Nucleophilic Ring-Opening | An external nucleophile attacks one of the carbon atoms adjacent to the nitrogen, cleaving a C-N bond to form a linear amine. magtech.com.cnresearchgate.net | Release of ring strain (approx. 25 kcal/mol), often catalyzed by a Lewis acid or by forming a reactive azetidinium salt. nih.govmagtech.com.cn | Converting the azetidine scaffold into highly functionalized γ-amino compounds. |

| Intramolecular Ring-Opening | A pendant functional group within the same molecule acts as a nucleophile, leading to cyclization and formation of a new ring system. nih.gov | Proximity of the internal nucleophile and release of ring strain. Can be a planned transformation or an unintended decomposition pathway. nih.gov | Synthesis of fused or bridged heterocyclic systems; understanding potential compound instability. nih.gov |

| Photochemical Cyclization/Ring-Opening | A two-step sequence where light is used to form an azetidinol intermediate, which is then chemically triggered to ring-open. beilstein-journals.org | Initial photochemical energy input followed by the release of molecular strain in the second step. beilstein-journals.org | Accessing novel heterocyclic structures (e.g., dioxolanes) through a formal transposition of a methyl group. beilstein-journals.org |

| Ring Expansion | Rearrangement of the four-membered ring into a larger, less-strained heterocycle like a pyrrolidine (B122466) or piperidine (B6355638). | The thermodynamic drive to form a less strained five- or six-membered ring. | Transforming the azetidine core into other important nitrogen-containing heterocycles. |

Development of Advanced Analytical Techniques for Complex Azetidine Systems

As more complex derivatives of METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL are synthesized, particularly those with multiple stereocenters, the need for advanced analytical techniques for their characterization becomes paramount. Standard analytical methods may be insufficient to fully elucidate the structure and purity of these strained, often conformationally restricted, molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of characterization. Advanced 2D NMR techniques, such as NOESY, are critical for determining the relative stereochemistry of substituents on the azetidine ring. nih.gov Furthermore, ¹⁵N NMR can provide valuable information, as the chemical shift of the azetidine nitrogen is sensitive to its substitution pattern and chemical environment. ipb.pt

For separating and analyzing chiral azetidines, specialized chromatographic techniques are essential. jiangnan.edu.cn High-performance liquid chromatography (HPLC) and gas chromatography (GC) using chiral stationary phases (CSPs) are the main methods for resolving enantiomers. acs.orgnih.gov Mass spectrometry (MS), often coupled with chromatography (LC-MS or GC-MS), is used for determining molecular weight and fragmentation patterns, which helps confirm the molecular structure. acs.orgmedwinpublishers.com High-resolution mass spectrometry (HRMS) is particularly important for verifying the elemental composition of novel compounds. nih.gov The development of new chiral selectors and more sensitive MS instruments will continue to advance the analysis of complex azetidines. acs.org

| Technique | Application for Azetidine Systems | Specific Information Gained |

| Advanced NMR Spectroscopy | Elucidating the 3D structure and connectivity of complex azetidine derivatives. nih.govipb.pt | Relative stereochemistry (NOESY), carbon-proton framework (HSQC/HMBC), and electronic environment of the nitrogen atom (¹⁵N NMR). nih.govipb.pt |

| Chiral Chromatography (HPLC/GC) | Separating enantiomers and diastereomers of chiral azetidine compounds. jiangnan.edu.cnacs.org | Enantiomeric excess (ee), diastereomeric ratio (dr), and analytical/preparative purification of stereoisomers. jiangnan.edu.cn |

| Mass Spectrometry (MS/HRMS) | Confirming molecular weight and identifying structural fragments. acs.orgmedwinpublishers.com | Molecular formula confirmation (HRMS), structural verification through fragmentation patterns, and purity analysis when coupled with LC. nih.gov |

| X-ray Crystallography | Unambiguously determining the solid-state structure and absolute stereochemistry of crystalline azetidine derivatives. | Precise bond lengths, bond angles, and the absolute configuration of all stereocenters. |

Strategic Design of Azetidine Scaffolds for Specific Biochemical Research Applications

The unique structural properties of the azetidine ring make it an attractive scaffold for designing molecules aimed at specific biochemical research applications. Its rigidity and defined vectoral projection of substituents are highly valuable for creating specific interactions with biological targets. enamine.net

One major trend is the use of azetidines in fragment-based drug discovery. enamine.net The conformational restriction imposed by the four-membered ring reduces the entropic penalty of binding to a protein target, which can lead to higher affinity. enamine.net Therefore, incorporating the azetidine core of METHYL 3-(AZETIDIN-3-YL)PROPANOATE HCL into a fragment library could lead to the discovery of novel, efficient binders for various protein targets. enamine.net

Azetidines also serve as valuable peptidomimetics. nih.gov Replacing amino acids like proline with an azetidine-containing analog in a peptide sequence can enforce specific secondary structures, such as β-turns. nih.govumich.edu This strategy can be used to stabilize bioactive conformations and improve properties like protease resistance. nih.gov The 3-aminoazetidine subunit, for example, has been shown to be an effective turn-inducing element for the synthesis of small cyclic peptides. nih.gov

Finally, the azetidine scaffold can be strategically functionalized to create chemical probes for studying biological systems. By attaching reporter tags such as fluorescent dyes or biotin, researchers can create tools for imaging, activity-based protein profiling, or identifying the cellular targets of a bioactive compound. chemrxiv.orgnih.govnih.gov The development of azetidine sulfonyl fluorides as new reagents that can be coupled with a broad range of nucleophiles further expands the possibilities for creating novel probes and drug analogs. nih.gov

| Application Area | Design Strategy | Purpose and Advantage |

| Fragment-Based Drug Discovery | Incorporate the rigid azetidine scaffold into small molecule fragments. enamine.net | The conformational rigidity reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency and affinity for protein targets. enamine.net |

| Peptidomimetics | Replace natural amino acids (e.g., proline) with azetidine-based amino acids in peptide sequences. nih.govumich.edu | To induce specific, stable secondary structures (e.g., β-turns), enhance binding to targets, and increase stability against enzymatic degradation. nih.gov |

| Chemical Probes & Bio-conjugation | Attach functional handles (e.g., alkynes for click chemistry) or reporter tags (e.g., biotin, fluorescent dyes) to the azetidine ring. chemrxiv.orgnih.gov | To enable late-stage functionalization for creating probes used in target identification, cellular imaging, and activity-based protein profiling. chemrxiv.orgnih.gov |

| Bioisosteric Replacement | Substitute larger, more common heterocycles (piperidines, pyrrolidines) in known bioactive molecules with an azetidine ring. chemrxiv.org | To improve physicochemical properties such as solubility, lipophilicity, and metabolic stability, while maintaining or improving biological activity. chemrxiv.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.